Cas no 2012677-04-0 (tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate)

Tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate is a specialized carbamate derivative featuring a cyclopropane carbonyl moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis, particularly in peptide and medicinal chemistry, where the Boc group serves as a temporary protecting agent for amines, enabling selective reactions under mild acidic conditions. The cyclopropane ring enhances structural rigidity, while the carbonyl group provides reactivity for further functionalization. Its stability under basic conditions and controlled deprotection make it valuable for multi-step syntheses. The compound is typically employed in research settings for the development of pharmacologically active molecules.
tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate structure
2012677-04-0 structure
Product name:tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate
CAS No:2012677-04-0
MF:C13H23NO3
MW:241.326624155045
CID:5998350
PubChem ID:148192685

tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-798026
    • tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate
    • 2012677-04-0
    • Inchi: 1S/C13H23NO3/c1-6-10(11(15)9-7-8-9)14(5)12(16)17-13(2,3)4/h9-10H,6-8H2,1-5H3
    • InChI Key: KGOWNLUMTUVZTH-UHFFFAOYSA-N
    • SMILES: O=C(C(CC)N(C(=O)OC(C)(C)C)C)C1CC1

Computed Properties

  • Exact Mass: 241.16779360g/mol
  • Monoisotopic Mass: 241.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.6Ų
  • XLogP3: 2.2

tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-798026-2.5g
tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate
2012677-04-0 95%
2.5g
$2071.0 2024-05-22
Enamine
EN300-798026-0.25g
tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate
2012677-04-0 95%
0.25g
$972.0 2024-05-22
Enamine
EN300-798026-0.5g
tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate
2012677-04-0 95%
0.5g
$1014.0 2024-05-22
Enamine
EN300-798026-1.0g
tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate
2012677-04-0 95%
1.0g
$1057.0 2024-05-22
Enamine
EN300-798026-10.0g
tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate
2012677-04-0 95%
10.0g
$4545.0 2024-05-22
Enamine
EN300-798026-0.1g
tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate
2012677-04-0 95%
0.1g
$930.0 2024-05-22
Enamine
EN300-798026-5.0g
tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate
2012677-04-0 95%
5.0g
$3065.0 2024-05-22
Enamine
EN300-798026-0.05g
tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate
2012677-04-0 95%
0.05g
$888.0 2024-05-22

Additional information on tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate

Comprehensive Overview of tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate (CAS No. 2012677-04-0)

The compound tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate (CAS No. 2012677-04-0) is a specialized organic molecule with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclopropyl ring and a tert-butyl carbamate moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for this compound due to its relevance in drug discovery and its role in peptide mimetics and enzyme inhibitors.

In recent years, the demand for N-methylcarbamate derivatives has surged, driven by their utility in developing targeted therapies and sustainable agrochemicals. The tert-butyl group in this compound enhances its stability, making it a preferred choice for prodrug design and controlled-release formulations. This aligns with the growing interest in green chemistry and biodegradable materials, as industries seek eco-friendly alternatives to traditional chemical processes.

The cyclopropyl moiety in tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate is particularly noteworthy. Cyclopropane rings are known to confer conformational rigidity and metabolic stability to molecules, which is why they are widely explored in medicinal chemistry. This compound’s potential in modulating enzyme activity and receptor binding has sparked interest in academic and industrial labs, especially in the context of neurodegenerative diseases and cancer research.

From a synthetic perspective, the carbamate functional group in this compound offers versatility. It can serve as a protecting group for amines or participate in cross-coupling reactions, enabling the construction of complex molecular architectures. This adaptability is crucial for high-throughput screening and combinatorial chemistry, where rapid diversification of chemical libraries is essential. Searches for carbamate-based scaffolds and tert-butyl protection strategies often highlight this compound’s relevance.

Another trending topic tied to this molecule is its role in precursor-directed biosynthesis. As the pharmaceutical industry shifts toward biocatalysis and fermentation-based production, intermediates like tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate are gaining attention for their compatibility with enzymatic transformations. This aligns with the broader push for sustainable manufacturing and reduced carbon footprints in chemical synthesis.

In summary, tert-butyl N-(1-cyclopropyl-1-oxobutan-2-yl)-N-methylcarbamate (CAS No. 2012677-04-0) is a multifaceted compound with applications spanning drug development, agrochemical innovation, and green chemistry. Its structural features and synthetic utility make it a subject of ongoing research, particularly in areas like enzyme inhibition and biocatalysis. As the scientific community continues to explore its potential, this compound remains a key player in advancing molecular design and sustainable chemistry.

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